An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-4-nitro-1H-imidazole
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-4-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Ethyl-4-nitro-1H-imidazole, a nitroimidazole derivative of interest in pharmaceutical research. This document collates available data on its physicochemical characteristics, spectral properties, synthesis, and analysis. It also explores its potential mechanism of action based on the known reactivity of the nitroimidazole class.
Core Chemical Properties
2-Ethyl-4-nitro-1H-imidazole, with the CAS number 13230-03-0, possesses the molecular formula C₅H₇N₃O₂.[1][2] Its molecular weight is approximately 141.13 g/mol .[1][2] The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | [1][2] |
| Molecular Weight | 141.131 g/mol | [1] |
| CAS Number | 13230-03-0 | [1][2] |
| Melting Point | 161 °C | [2] |
| Boiling Point (Predicted) | 382.1 ± 15.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.81 ± 0.10 | [2] |
| LogP (Calculated) | 0.571 | [1] |
Synthesis and Analysis
General Experimental Protocol: Nitration of 2-Alkylimidazole
This protocol is adapted from established methods for the nitration of similar 2-alkylimidazoles, such as 2-methylimidazole.[3]
Materials:
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2-Ethylimidazole
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Concentrated Nitric Acid (e.g., 65-72% mas.)
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Concentrated Sulfuric Acid (e.g., 86-92% mas.)
-
Ice
-
Water
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A suitable base for neutralization (e.g., aqueous ammonia or sodium carbonate solution)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled in an ice bath.
-
2-Ethylimidazole is added portion-wise to the cooled nitrating mixture while maintaining a low temperature (e.g., below 30 °C) with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 3 hours) at a controlled low temperature.
-
The temperature may then be gradually raised (e.g., to 40 °C) and the reaction continued for an additional period (e.g., 1 hour).
-
The reaction mixture is then poured onto ice and neutralized carefully with a base to a pH of approximately 6.5-7.
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The precipitated product is collected by filtration, washed with cold water, and dried.
-
Alternatively, the aqueous solution can be extracted with an organic solvent. The combined organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product.
-
The crude 2-Ethyl-4-nitro-1H-imidazole can be purified by recrystallization from a suitable solvent.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
2-Ethyl-4-nitro-1H-imidazole can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Chromatographic Conditions:
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Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. For standard analysis, phosphoric acid can be used as a modifier. For mass spectrometry (MS) compatible applications, formic acid should be used instead.[1]
-
Detection: UV detection at a suitable wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]
Spectral Data (Predicted and Inferred)
¹H NMR: The proton on the imidazole ring is expected to appear as a singlet in the aromatic region. The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons.
¹³C NMR: The spectrum will show signals for the two carbons of the ethyl group and the three carbons of the imidazole ring. The carbon bearing the nitro group will be significantly downfield.
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretch of the imidazole ring, C-H stretches of the ethyl group, C=N and C=C stretching vibrations of the imidazole ring, and strong symmetric and asymmetric stretching vibrations of the C-NO₂ group. For related nitroimidazoles, the NO₂ stretching bands are typically observed in the regions of 1556-1523 cm⁻¹ (asymmetric) and 1375-1356 cm⁻¹ (symmetric).[4][5]
Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).
Reactivity and Potential Mechanism of Action
The chemical reactivity of 4-nitroimidazoles is largely influenced by the electron-withdrawing nature of the nitro group. These compounds are susceptible to nucleophilic substitution of the nitro group.
The biological activity of nitroimidazoles is often linked to their bioreductive activation under hypoxic (low oxygen) conditions, a characteristic feature of the microenvironment of many solid tumors and anaerobic bacteria. This selective activation is the basis for their use as hypoxia-selective cytotoxins and radiosensitizers.
The proposed general mechanism of action involves the following steps:
-
Entry into the cell: The relatively small and lipophilic nitroimidazole molecule can passively diffuse across the cell membrane.
-
Reductive Activation: In a hypoxic environment, one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, reduce the nitro group to a nitro radical anion.
-
Formation of Reactive Species: This radical anion can undergo further reduction to form cytotoxic species, including nitroso and hydroxylamine derivatives.
-
Cellular Damage: These reactive intermediates can covalently bind to and damage cellular macromolecules such as DNA and proteins, leading to cell death.
Under normoxic (normal oxygen) conditions, the nitro radical anion is rapidly re-oxidized back to the parent nitroimidazole by molecular oxygen, thus preventing the accumulation of toxic metabolites and conferring selectivity for hypoxic cells.
This guide provides a summary of the currently available information on the chemical properties of 2-Ethyl-4-nitro-1H-imidazole. Further experimental studies are required to fully characterize this compound, particularly to obtain detailed experimental spectral and solubility data, and to elucidate its specific biological targets and signaling pathways.
References
- 1. 2-Ethyl-4-nitro-1H-imidazole | SIELC Technologies [sielc.com]
- 2. 13230-03-0 CAS MSDS (2-ethyl-4-nitro-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
